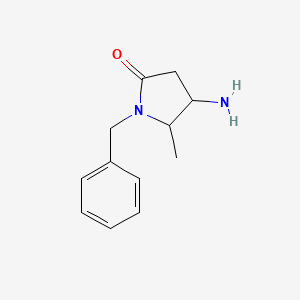![molecular formula C9H18ClN B13249571 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a bicyclic amine that has been studied for various applications in research and industry. The compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane framework with two methyl groups at the 6-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 6,6-dimethylbicyclo[3.1.1]heptan-2-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a substitution reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: A precursor in the synthesis of the amine hydrochloride.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol: A related compound with a hydroxyl group.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one: Another related compound with a ketone group.
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride is unique due to its specific amine functionality and hydrochloride salt form, which provide distinct chemical and physical properties. Its bicyclic structure also contributes to its stability and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H |
InChI Key |
OEXOKOZTJRHGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




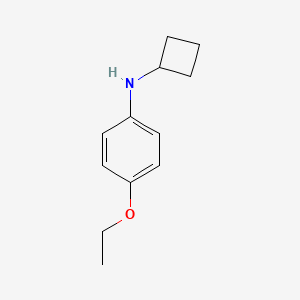
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde](/img/structure/B13249499.png)

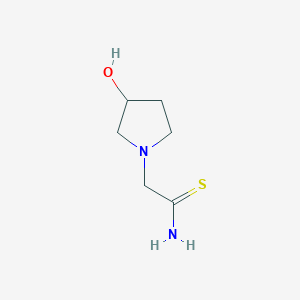
![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)
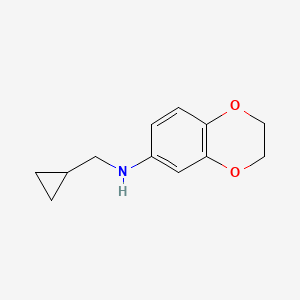


![2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13249545.png)
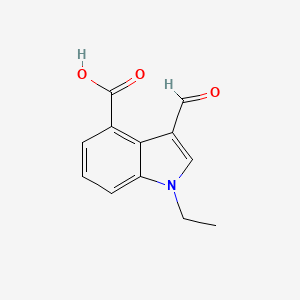
![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
